
1-Amino-5-methoxy-2,3-dimethylpentan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-5-methoxy-2,3-dimethylpentan-3-ol is an organic compound with the molecular formula C8H19NO2 It is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a pentanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-5-methoxy-2,3-dimethylpentan-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by the introduction of the amino and methoxy groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-5-methoxy-2,3-dimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into simpler alcohols or amines.
Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, acids, and bases
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce simpler alcohols.
Aplicaciones Científicas De Investigación
1-Amino-5-methoxy-2,3-dimethylpentan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-5-methoxy-2,3-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group may form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol
- 2,3-Dimethylpentan-3-ol
- 1-Amino-5-methoxy-2,3-dimethylhexan-3-ol
Uniqueness
1-Amino-5-methoxy-2,3-dimethylpentan-3-ol is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C8H19NO2 |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
1-amino-5-methoxy-2,3-dimethylpentan-3-ol |
InChI |
InChI=1S/C8H19NO2/c1-7(6-9)8(2,10)4-5-11-3/h7,10H,4-6,9H2,1-3H3 |
Clave InChI |
UBGKOLVYRJVMNF-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C)(CCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


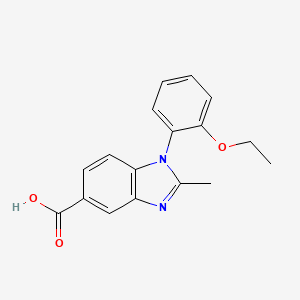
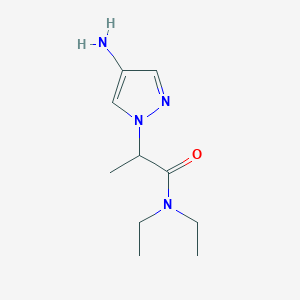
![Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)

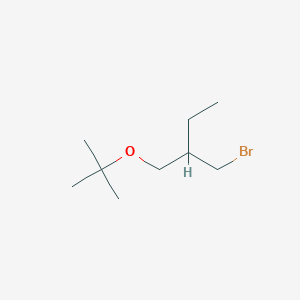
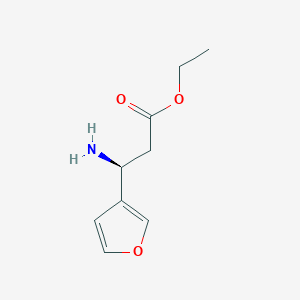
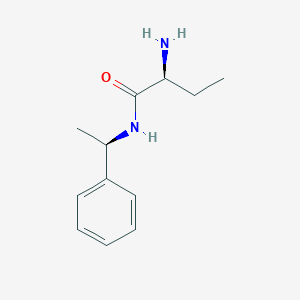
![1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13633695.png)
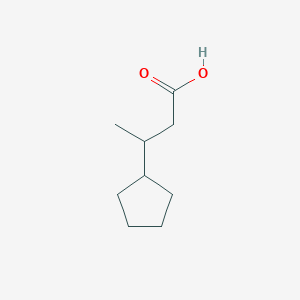
![2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid](/img/structure/B13633708.png)
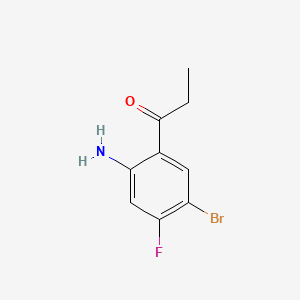
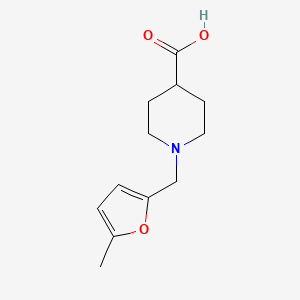
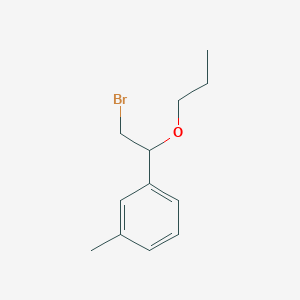
![1-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B13633740.png)
